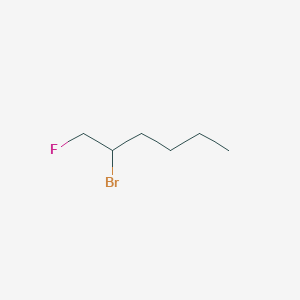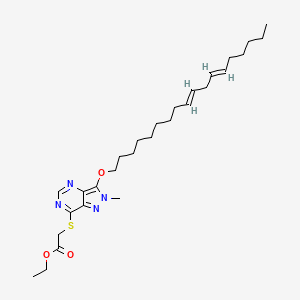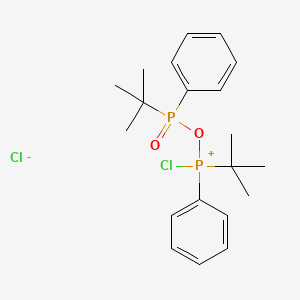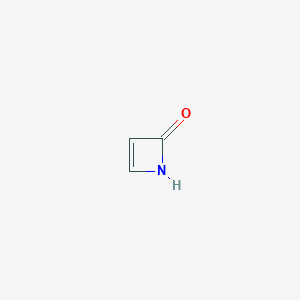![molecular formula C13H20O5 B14339386 Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate CAS No. 95929-63-8](/img/structure/B14339386.png)
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate is an organic compound with a complex structure that includes a cyclohexane ring, a ketone group, and ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate typically involves the reaction of cyclohexanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with methyl iodide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s ester and ketone functionalities allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-methyl propanedioate
- Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate
- Methyl 1,3-dimethyl-2-oxocyclopentanecarboxylate
Uniqueness
Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate is unique due to its specific combination of a cyclohexane ring, ketone group, and ester functionalities
Properties
CAS No. |
95929-63-8 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
dimethyl 2-methyl-2-[(2-oxocyclohexyl)methyl]propanedioate |
InChI |
InChI=1S/C13H20O5/c1-13(11(15)17-2,12(16)18-3)8-9-6-4-5-7-10(9)14/h9H,4-8H2,1-3H3 |
InChI Key |
HLLKARJDXJLTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCCC1=O)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



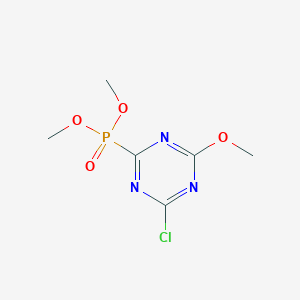
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

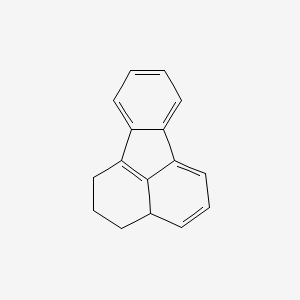
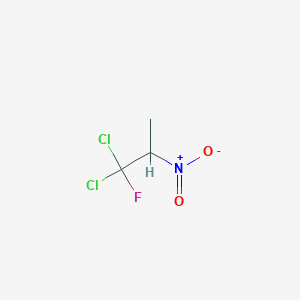
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
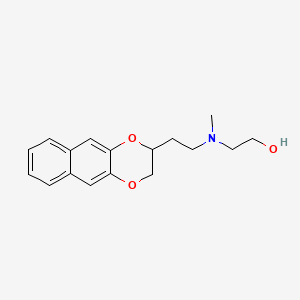
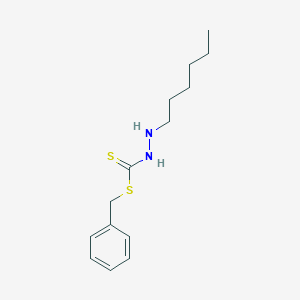
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
